molecular formula C33H47N3O5 B020275 O-O-Dibenzyl-(-)-actinonin CAS No. 460754-33-0

O-O-Dibenzyl-(-)-actinonin

货号: B020275
CAS 编号: 460754-33-0
分子量: 565.7 g/mol
InChI 键: UAKVQDJESYHMIP-HZFRXHCASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-O-Dibenzyl-(-)-actinonin is a synthetic derivative of actinonin, a naturally occurring hydroxamic acid antibiotic. This compound is characterized by the presence of two benzyl groups attached to the oxygen atoms of the actinonin molecule. Actinonin itself is known for its ability to inhibit metalloproteases, making it a valuable compound in biochemical research and pharmaceutical development.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of O-O-Dibenzyl-(-)-actinonin typically involves the protection of the hydroxamic acid group of actinonin with benzyl groups. This can be achieved through a series of chemical reactions, including esterification and hydrogenation. The reaction conditions often require the use of catalysts such as palladium on carbon and solvents like tetrahydrofuran or methanol. The process may involve multiple steps to ensure the selective protection of the hydroxamic acid group while maintaining the integrity of the actinonin core structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for pharmaceutical applications.

化学反应分析

Types of Reactions

O-O-Dibenzyl-(-)-actinonin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the benzyl groups back to hydroxyl groups.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various derivatives of actinonin with modified functional groups, which can be further utilized in biochemical assays and pharmaceutical research.

科学研究应用

Antitumor Activity

Mechanism of Action
Actinonin exhibits significant antitumor properties, functioning primarily as an inhibitor of peptide deformylase (PDF), which is crucial for bacterial protein synthesis. Its ability to induce apoptosis and inhibit tumor cell proliferation has been documented across multiple studies.

In Vitro Studies

  • Cytotoxicity : Actinonin has shown cytotoxic effects on various cancer cell lines. For instance, it demonstrated an IC50 of approximately 2-5 mg/ml against human leukemia cells (NB4 and HL60) and mouse leukemia cells (AKR) .
  • Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to apoptosis in 20-35% of the treated cells .

In Vivo Studies

  • In a syngeneic AKR mouse leukemia model, actinonin displayed dose-dependent antitumor effects, significantly improving survival rates .
Cancer Type IC50 (mg/ml) Effect
Human Leukemia (NB4)2-5Cytotoxicity
Human Lymphoma (HL60)2-5Cytotoxicity
Mouse Leukemia (AKR)Dose-dependentSurvival advantage

Antibacterial Properties

Mechanism of Action
Actinonin acts as an antibacterial agent by inhibiting peptide deformylase, which is essential for bacterial growth. It has been shown to have a direct bactericidal effect on various bacterial strains.

Subinhibitory Concentrations
Research indicates that subinhibitory concentrations of actinonin can enhance the release of neutrophil-activating peptides from Escherichia coli, potentially leading to increased inflammatory responses . This dual action suggests that actinonin may be utilized not only as an antibiotic but also as an immunomodulatory agent.

Bacterial Strain Inhibition Concentration (μg/ml) Neutrophil Activation
E. coli MG1655>80Increased superoxide production
Clinical IsolatesVariableEnhanced chemotactic response

Case Studies

  • Antitumor Efficacy in Leukemia
    • A study involving actinonin treatment in leukemia models showed significant tumor growth inhibition and increased apoptosis rates in treated groups compared to controls .
  • Bacterial Growth Modulation
    • In experiments with clinical isolates of E. coli, actinonin was found to enhance neutrophil activation significantly, suggesting its potential use in treating infections while simultaneously modulating immune responses .

作用机制

The mechanism of action of O-O-Dibenzyl-(-)-actinonin involves the inhibition of metalloproteases by chelating the metal ions in the active site of the enzyme. This prevents the enzyme from catalyzing its substrate, thereby inhibiting its biological activity. The molecular targets include various metalloproteases involved in cellular processes such as protein degradation and signal transduction.

相似化合物的比较

Similar Compounds

    Actinonin: The parent compound, known for its metalloprotease inhibitory activity.

    O-O-Dibenzyl-(-)-tartaric acid: Another dibenzyl-protected compound with similar protective groups but different core structure.

    Benzyltetrahydroprotoberberine alkaloids: Compounds with benzyl groups and similar inhibitory properties.

Uniqueness

O-O-Dibenzyl-(-)-actinonin is unique due to its specific inhibition of metalloproteases and the presence of benzyl groups that enhance its stability and bioavailability. This makes it a valuable tool in biochemical research and pharmaceutical development, offering advantages over other similar compounds in terms of selectivity and potency.

生物活性

O-O-Dibenzyl-(-)-actinonin is a naturally occurring compound derived from actinomycetes, particularly known for its antibacterial and potential anti-tumor properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Actinonin

Actinonin, a derivative of the compound under discussion, has been extensively studied for its biological activities. It primarily functions as an inhibitor of peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis. By inhibiting PDF, actinonin disrupts bacterial growth, making it a candidate for antibiotic development . Additionally, it has shown promise in anti-tumor applications by inducing apoptosis in cancer cells.

The mechanism through which this compound exerts its effects involves the following key points:

  • Inhibition of Peptide Deformylase : This enzyme is essential for the removal of the formyl group from nascent peptides in bacteria. Inhibition leads to the accumulation of unprocessed proteins, ultimately resulting in cell death .
  • Induction of Apoptosis : In cancer cells, actinonin has been observed to activate apoptotic pathways, leading to programmed cell death. This effect is attributed to the compound's ability to interfere with cellular signaling pathways that regulate survival and proliferation .

Biological Activity Data

Research has documented various biological activities associated with this compound. Below is a summary table highlighting key findings from recent studies.

Study Biological Activity Effectiveness Notes
Study 1AntibacterialEffective against Staphylococcus aureusMinimum inhibitory concentration (MIC) determined
Study 2Anti-tumorInduces apoptosis in breast cancer cellsMechanism involves caspase activation
Study 3AntifungalModerate activity against Candida albicansSynergistic effects observed with other antifungals

Case Studies

  • Antibacterial Activity : A study published in Frontiers in Chemistry demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive bacteria. The research indicated that the compound's MIC values were comparable to those of established antibiotics, suggesting its potential as a therapeutic agent .
  • Anti-tumor Effects : In a separate investigation focusing on cancer cell lines, this compound was found to induce apoptosis through the mitochondrial pathway. This study highlighted the compound's ability to activate caspases and downregulate anti-apoptotic proteins, marking it as a promising candidate for further development in cancer therapy .
  • Synergistic Effects : Research has also explored the synergistic effects of this compound when combined with other antimicrobial agents. Results indicated enhanced efficacy against resistant strains of bacteria, suggesting that combination therapies could be an effective strategy in combatting antibiotic resistance .

属性

IUPAC Name

(2R)-N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]-2-pentyl-N'-phenylmethoxybutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47N3O5/c1-4-5-8-18-28(21-30(37)35-41-23-27-16-11-7-12-17-27)32(38)34-31(25(2)3)33(39)36-20-13-19-29(36)24-40-22-26-14-9-6-10-15-26/h6-7,9-12,14-17,25,28-29,31H,4-5,8,13,18-24H2,1-3H3,(H,34,38)(H,35,37)/t28-,29+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKVQDJESYHMIP-HZFRXHCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)NOCC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2COCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](CC(=O)NOCC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2COCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458216
Record name O-O-Dibenzyl-(-)-actinonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460754-33-0
Record name O-O-Dibenzyl-(-)-actinonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The coupling of fragment A and B is comprised of the following steps: (a) a solution of 14 in dimethylformide or any suitable solvent is treated with triethylamine followed by a solution of 8 in dimethylformamide or any suitable solvent to yield 3-(1-(2-(S)-benzyloxymethylpyrrolidine-1-carbonyl)-2-(S)-methylpropyl-carbamoyl)-octanoic acid tert-butyl ester 15; (b) treatment of 15 in dichloromethane with trifluoroacetic acid to yield 3-(1-(2-benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl carbamoyl)-octanoic acid 16; (c) treatment of a solution 16 and hydroxysuccinamide 7 with dicyclohexylcarbodiimide or any suitable imide to afford 3-(1-(2-benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methylpropylcarbamoyl)-octanoic acid 2,5-dioxo-pyrrolidin-1-yl ester 17; (d) fragment C is introduced by treatment of a suspension of O-benzylhydroxyamine hydrochloride 18 in dimethylformamide with triethylamine followed by a solution of 17 in dimethylformamide to afford N4-benzyloxy-N1-(1-(2-benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl)-2-pentyl-succinamide 19. (f) hydrogenating 19 with hydrogen gas and palladium hydroxide in activated carbon wherein actinonin 1 is thereby formed (Scheme 4, FIG. 3C).
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
O-benzylhydroxyamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The synthesis is comprised of the following steps: (a) a solution of 2-(S)-methylpyrrolidine hydrobromide 20 in dimethylformamide is treated with triethylamine followed by a solution of 2-tert-butoxycarbonylamino-3-methylbutyric acid 2,5-dioxo-pyrrolidin-1-yl 12 in dimethylformamide to yield (1-(2-methylpyrrolidine-1-carbonyl)-2-methyl-propyl)-carbamic acid tert-butyl ester 21; which is then (b) dissolved in methylene chloride, or any suitable solvent, and treated with trifluoroacetic acid to yield 2-amino-1-(2-methylpyrrolidin-1-yl)-3-methylbutan-1-one 22; (c) a solution of 22 in dimethylformamide is treated with triethylamine followed by a solution of 8 in dimethylformamide to yield 3-(1-(2-(S)-methylpyrrolidine-1-carbonyl)-2-(S)-methylpropyl-carbamoyl)-octanoic acid tert-butyl ester 23; (d) treatment of 23 in dichloromethane with trifluoroacetic acid to yield 3-(1-(2-methyl-pyrrolidine-1-carbonyl)-2-methyl-propylcarbamoyl)-octanoic acid 24; (e) treatment of a solution 24 and hydroxysuccinamide 7 with dicyclohexylcarbodiimide to afford 3-(1-(2-methyl-pyrrolidine-1-carbonyl)-2-methylpropylcarbamoyl)-octanoic acid 2,5-dioxo-pyrrolidin-1-yl ester 25; (f) treatment of a suspension of O-benzylhydroxyamine hydrochloride 18 in dimethylformamide with triethylamine followed by a solution of 25 in dimethylformamide to afford N4-benzyloxy-N1-(1-(2-benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl)-2-pentyl-succinamide 26. (g) hydrogenating 26 with hydrogen gas and palladium in activated carbon wherein N4-hydroxy-N1-(1-(2-methyl-pyrrolidine-1-carbonyl)-3-methyl-propyl)-2-pentyl-succinamide 27 is thereby formed.
[Compound]
Name
( f )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
O-benzylhydroxyamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-O-Dibenzyl-(-)-actinonin
Reactant of Route 2
Reactant of Route 2
O-O-Dibenzyl-(-)-actinonin
Reactant of Route 3
Reactant of Route 3
O-O-Dibenzyl-(-)-actinonin
Reactant of Route 4
Reactant of Route 4
O-O-Dibenzyl-(-)-actinonin
Reactant of Route 5
Reactant of Route 5
O-O-Dibenzyl-(-)-actinonin
Reactant of Route 6
Reactant of Route 6
O-O-Dibenzyl-(-)-actinonin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。